molecular formula C2H2F3NO B3387378 2,2,2-Trifluoroacetaldehyde oxime CAS No. 819-03-4

2,2,2-Trifluoroacetaldehyde oxime

Cat. No.: B3387378
CAS No.: 819-03-4
M. Wt: 113.04 g/mol
InChI Key: AGXIAHLLNDREAE-LZCJLJQNSA-N
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Description

2,2,2-Trifluoroacetaldehyde O-(aryl)oxime is a precursor of trifluoroacetonitrile . It releases CF3CN in quantitative yield under mildly basic conditions . It has been successfully used in the synthesis of trifluoromethylated oxadiazoles .


Synthesis Analysis

The preparation of 2,2,2-Trifluoroacetaldehyde O-(aryl)oxime involves the reaction of hydroxylamine and trifluoroacetaldehyde hydrate . This precursor was synthesized from commercially available O-(2,4-dinitrophenyl)hydroxylamine via a condensation with trifluoroacetaldehyde hydrate under acidic conditions .


Chemical Reactions Analysis

2,2,2-Trifluoroacetaldehyde O-(aryl)oxime has been employed for the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates for the synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles . The reaction works well with various substituted pyridinium 1,4-zwitterionic thiolates in moderate to good yields .

Mechanism of Action

2,2,2-Trifluoroacetaldehyde O-(aryl)oxime releases CF3CN in quantitative yield under mildly basic conditions . This suggests that it acts as a source of CF3CN in chemical reactions.

Future Directions

The precursor has shown great potential in the synthesis of trifluoromethylated oxadiazoles . It’s expected that this compound will find more applications in the synthesis of other trifluoromethylated compounds. The research team is currently scaling up the synthesis of the precursor for other heterocycle synthesis .

Properties

IUPAC Name

(NE)-N-(2,2,2-trifluoroethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F3NO/c3-2(4,5)1-6-7/h1,7H/b6-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXIAHLLNDREAE-LZCJLJQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N/O)\C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819-03-4
Record name 2,2,2-trifluoroacetaldehyde oxime
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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